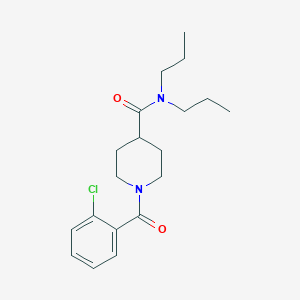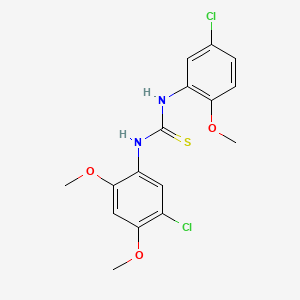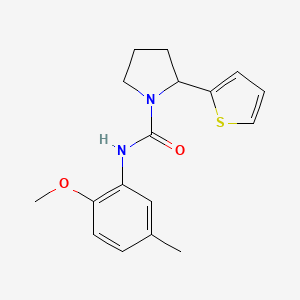
1-(2-chlorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar piperidine derivatives involves complex chemical reactions aiming at enhancing specific pharmacological properties. For example, Romagnoli et al. (2008) described the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers, highlighting the influence of substituents on pharmacological activity (Romagnoli et al., 2008). Another study by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity exemplifies the synthesis efforts towards achieving high potency in neurological applications (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure significantly influences the chemical and physical properties of compounds. Bi (2014) reported on the preparation and characterization of novel non-peptide CCR5 antagonists, providing insights into the structural basis for their activity (Bi, 2014). Structural conformation studies, such as those by Lakshminarayana et al. (2010), also shed light on the conformational preferences of piperidine derivatives and their implications on biological activity (Lakshminarayana et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of piperidine derivatives, including substitution reactions and their impact on pharmacological activity, is a crucial aspect of their analysis. For example, the study on gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine by Senten et al. (2004) highlights the role of gamma-amino substitution in enhancing dipeptidyl peptidase II inhibition (Senten et al., 2004).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, influence the compound's application in pharmaceutical formulations. Studies focusing on the crystal structure, such as those by Benakaprasad et al. (2007), provide insights into the solid-state characteristics of piperidine derivatives and their implications for drug development (Benakaprasad et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, stability under various conditions, and interaction with biological targets, are fundamental to understanding the compound's potential applications. The work on functionalized chloroenamines for aminocyclopropane synthesis by Schlag et al. (1994) demonstrates the exploration of chemical properties to achieve specific biological activities (Schlag et al., 1994).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic chemistry research has explored the preparation and characterization of compounds related to 1-(2-chlorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide, demonstrating its utility in the development of new chemical entities. For instance, the synthesis of carboxamides and their transformation into various derivatives through reactions like base-catalysed ring closure and Buchwald-Hartwig reaction have been documented. These synthetic approaches are essential for exploring the chemical space around piperidine derivatives and enhancing our understanding of their chemical properties (Sedlák et al., 2008).
Polymer Chemistry
Research into the nickel-catalyzed coupling polymerization of aryl dichlorides containing amide structural units, including piperidine derivatives, has yielded polyamides with significant inherent viscosities and thermal stability. Such studies underscore the relevance of piperidinecarboxamide frameworks in the development of new materials with potential applications in various industries, from electronics to coatings (Ueda et al., 1992).
Biological Activity
The biological activity of piperidine derivatives, including aspects like anti-acetylcholinesterase activity, has been a subject of pharmacological research. These studies highlight the potential of such compounds in therapeutic applications, particularly in the treatment of conditions like dementia. The manipulation of the piperidine structure to enhance activity against specific biological targets is a critical area of research, indicating the versatility of this chemical backbone in drug design (Sugimoto et al., 1990).
Eigenschaften
IUPAC Name |
1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2/c1-3-11-21(12-4-2)18(23)15-9-13-22(14-10-15)19(24)16-7-5-6-8-17(16)20/h5-8,15H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOFVGJFILQEKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B4630000.png)
![N-cyclopentyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4630004.png)
![methyl 4-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4630009.png)

![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630024.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4630038.png)

![2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)
![N-[5-methyl-1-[3-(trifluoromethyl)benzoyl]-2(1H)-pyridinylidene]-3-(trifluoromethyl)benzamide](/img/structure/B4630069.png)

![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)
![2-(4-fluorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4630096.png)
